

Crystal structure of 2-(4-Chlorophenoxy)-3-nitropyridine

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Compound of Interest

Compound Name: 2-(4-Chlorophenoxy)-3-nitropyridine

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An In-Depth Technical Guide to the Synthesis and Predicted Crystal Structure of **2-(4-Chlorophenoxy)-3-nitropyridine**

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive analysis of **2-(4-chlorophenoxy)-3-nitropyridine**, a molecule of interest to researchers in medicinal chemistry and materials science. While a definitive crystal structure for this specific compound is not publicly available, this document leverages crystallographic data from closely related analogues to present a robust predictive model of its solid-state architecture. The guide details a reliable synthetic pathway, outlines standard characterization techniques, and offers an in-depth discussion of the anticipated molecular geometry and supramolecular interactions that govern its crystal packing. This predictive approach, grounded in established principles of crystal engineering, serves as a valuable resource for scientists working with this and similar molecular scaffolds.

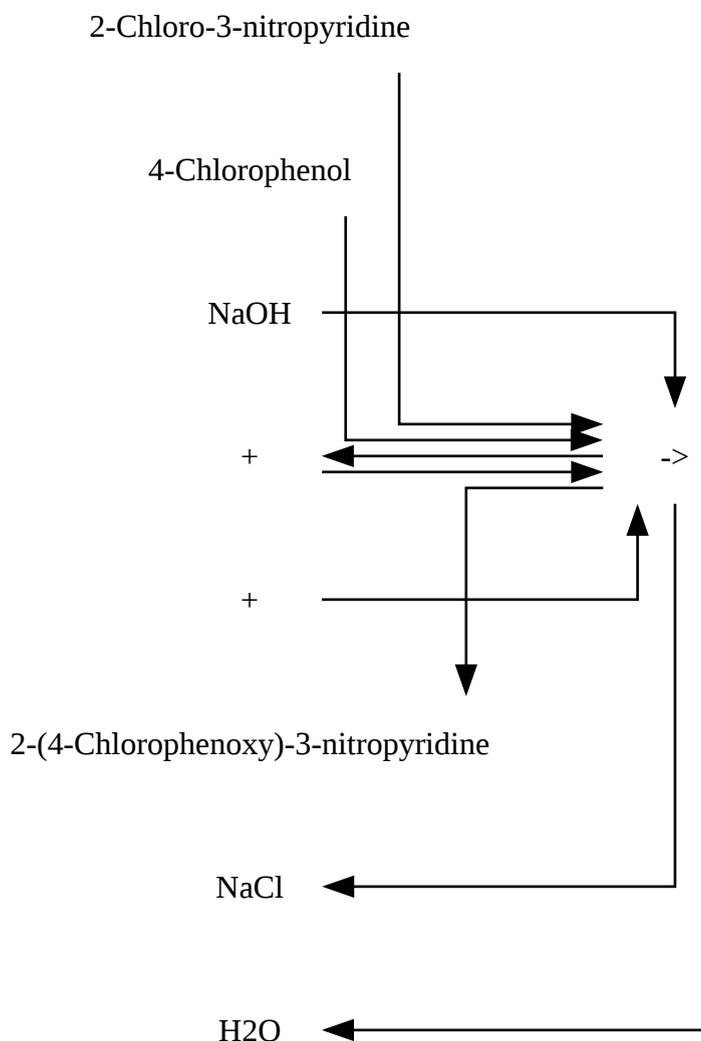
Synthesis and Spectroscopic Characterization

The synthesis of **2-(4-chlorophenoxy)-3-nitropyridine** is most effectively achieved through a nucleophilic aromatic substitution (S_NAr) reaction. This well-established method is predicated on the high electrophilicity of the C2 position on the pyridine ring, which is activated by the electron-withdrawing nitro group at the C3 position, making the chlorine atom a facile leaving group.^{[1][2]}

Synthetic Protocol

The recommended synthetic procedure is adapted from the successful synthesis of analogous 2-phenoxy pyridine derivatives.[3][4]

Reaction Scheme:



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A schematic of the synthesis of **2-(4-Chlorophenoxy)-3-nitropyridine**.

Step-by-Step Methodology:

- **Deprotonation of 4-Chlorophenol:** In a round-bottom flask, dissolve 4-chlorophenol (1.0 equivalent) and sodium hydroxide (1.0 equivalent) in a minimal amount of water. The sodium hydroxide acts as a base to deprotonate the phenol, forming the more nucleophilic sodium 4-chlorophenoxide.
- **Nucleophilic Attack:** To the solution of sodium 4-chlorophenoxide, add 2-chloro-3-nitropyridine (1.0 equivalent) dissolved in a suitable solvent such as tetrahydrofuran (THF) to ensure homogeneity.[3]
- **Reaction:** The reaction mixture is heated to reflux for several hours (typically 4-6 hours) to facilitate the nucleophilic aromatic substitution. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
- **Work-up and Isolation:** Upon completion, the reaction mixture is cooled to room temperature. Water is added, and the aqueous phase is extracted with an organic solvent such as chloroform or ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
- **Purification:** The crude **2-(4-chlorophenoxy)-3-nitropyridine** can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain a crystalline solid.

Rationale for Experimental Choices

The choice of a strong base like sodium hydroxide is crucial for the quantitative formation of the phenoxide ion, which is a significantly stronger nucleophile than the neutral phenol. The use of a polar aprotic solvent like THF is advantageous as it can solvate the cation (Na⁺) while leaving the nucleophilic anion relatively free to attack the electrophilic pyridine ring. Heating the reaction provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Spectroscopic Characterization

The identity and purity of the synthesized **2-(4-chlorophenoxy)-3-nitropyridine** would be confirmed using a suite of standard spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectroscopy will confirm the successful coupling of the two aromatic rings and the regiochemistry of the substitution.
- Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C-O-C ether linkage, the C-Cl bond, and the asymmetric and symmetric stretches of the nitro group.
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide an accurate mass measurement, confirming the molecular formula of the compound.[5]

Predicted Crystal Structure and Molecular Geometry

While the crystal structure of **2-(4-chlorophenoxy)-3-nitropyridine** has not been reported, a detailed prediction of its key structural features can be made by analyzing the crystallographic data of its close analogues, 2-(4-methoxyphenoxy)-3-nitropyridine[4] and 2-(2-methoxyphenoxy)-3-nitropyridine.[3]

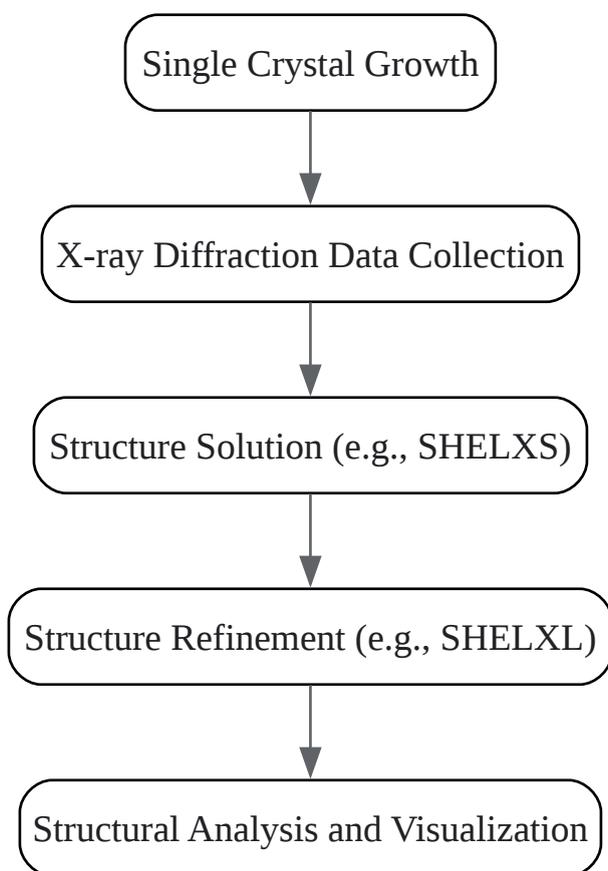
2-(4-Chlorophenoxy)-3-nitropyridine

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The molecular structure of **2-(4-Chlorophenoxy)-3-nitropyridine**.

X-ray Crystallography Workflow

The determination of the crystal structure would follow a standard single-crystal X-ray diffraction workflow.



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A typical workflow for single-crystal X-ray diffraction analysis.

Predicted Molecular Conformation

A key feature of 2-phenoxy pyridine derivatives is the relative orientation of the two aromatic rings. In both 2-(4-methoxyphenoxy)-3-nitropyridine and 2-(2-methoxyphenoxy)-3-nitropyridine, the pyridine and benzene rings are nearly orthogonal to each other, with dihedral angles of $86.69(11)^\circ$ and $86.63(6)^\circ$ respectively.^{[3][4]} It is therefore highly probable that **2-(4-chlorophenoxy)-3-nitropyridine** will adopt a similar conformation, with a dihedral angle between the pyridine and chlorophenyl rings in the range of $85-90^\circ$.

The nitro group is expected to be twisted out of the plane of the pyridine ring. In the 4-methoxy analogue, this torsion angle (O-N-C-C) is $-26.1(3)^\circ$, while in the 2-methoxy analogue, it is $-6.45(19)^\circ$.^{[3][4]} This twist is a common feature in sterically hindered nitropyridines.

Comparative Crystallographic Data of Analogues

The following table summarizes the key crystallographic parameters for the methoxy-substituted analogues, which serve as a basis for the predictions for the chloro-substituted title compound.

Parameter	2-(4-Methoxyphenoxy)-3-nitropyridine[4]	2-(2-Methoxyphenoxy)-3-nitropyridine[3]
Crystal System	Orthorhombic	Monoclinic
Space Group	Pbca	P21/c
a (Å)	7.4737(10)	7.5017(7)
b (Å)	12.8128(17)	7.1542(6)
c (Å)	24.529(3)	20.6369(18)
β (°)	90	91.878(1)
V (Å ³)	2348.8(5)	1106.96(17)
Z	8	4
Dihedral Angle (°)	86.69(11)	86.63(6)

Predicted Supramolecular Assembly and Intermolecular Interactions

The crystal packing of **2-(4-chlorophenoxy)-3-nitropyridine** will be dictated by a combination of weak intermolecular interactions, which collectively stabilize the three-dimensional lattice.[6]

C-H...O and C-H... π Interactions

Based on the analogue structures, C-H...O hydrogen bonds are expected to be significant. These interactions would likely involve the hydrogen atoms of the aromatic rings acting as donors and the oxygen atoms of the nitro group acting as acceptors.[3][7] Additionally, C-H... π interactions, where an aromatic C-H bond points towards the electron-rich face of an adjacent aromatic ring, are also anticipated to contribute to the crystal packing.[4]

π - π Stacking and Halogen Bonding

Given the presence of two aromatic rings, π - π stacking interactions may play a role in the supramolecular assembly, although the near-orthogonal arrangement of the rings might favor offset or edge-to-face interactions over parallel stacking.[8]

A particularly interesting feature to anticipate in the crystal structure of **2-(4-chlorophenoxy)-3-nitropyridine** is the potential for halogen bonding. The chlorine atom on the phenoxy ring can act as a halogen bond donor, interacting with an electron-rich region of a neighboring molecule, such as the nitro group or the pyridine nitrogen atom. These directional interactions can be a powerful tool in crystal engineering.

Significance in Drug Discovery and Materials Science

Nitropyridine derivatives are important scaffolds in medicinal chemistry, with applications as precursors for a wide range of biologically active molecules.[9][10][11] The nitro group can be readily reduced to an amino group, providing a key functional handle for further synthetic transformations. The phenoxy pyridine motif is also present in numerous pharmacologically active compounds. Understanding the solid-state structure of molecules like **2-(4-chlorophenoxy)-3-nitropyridine** is crucial for controlling polymorphism, solubility, and bioavailability in drug development.

Conclusion

This technical guide has provided a detailed overview of the synthesis, characterization, and predicted crystal structure of **2-(4-chlorophenoxy)-3-nitropyridine**. The synthesis is reliably achieved through nucleophilic aromatic substitution. While a definitive crystal structure is not yet available, a robust predictive model based on closely related analogues suggests a molecule with a near-orthogonal arrangement of its two aromatic rings. The crystal packing is expected to be stabilized by a network of C-H \cdots O, C-H \cdots π , and potentially halogen bonding and π - π stacking interactions. This comprehensive analysis provides a solid foundation for researchers and drug development professionals working with this and related compounds, enabling a more rational approach to their synthesis, characterization, and application.

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